molecular formula C7H10N2O2 B8053300 Ethyl 1-amino-1H-pyrrole-3-carboxylate

Ethyl 1-amino-1H-pyrrole-3-carboxylate

Cat. No.: B8053300
M. Wt: 154.17 g/mol
InChI Key: VBGYWFSEXIYBFX-UHFFFAOYSA-N
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Description

Ethyl 1-amino-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an amino group (-NH2) at the first position and a carboxylate ester group (-COOEt) at the third position of the pyrrole ring.

Synthetic Routes and Reaction Conditions:

  • From Pyrrole Derivatives: One common synthetic route involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate pyrrole carbamate, which is then hydrolyzed to yield the desired product.

  • From Amino Acids: Another method involves the reaction of amino acids like L-lysine with ethyl chloroformate under acidic conditions. This method provides a straightforward route to synthesize the compound.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyrrole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol, resulting in the formation of pyrrole-3-hydroxymethyl derivatives.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyrrole-3-carboxylic acid derivatives.

  • Reduction Products: Pyrrole-3-hydroxymethyl derivatives.

  • Substitution Products: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 1-amino-1H-pyrrole-3-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is used in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

Properties

IUPAC Name

ethyl 1-aminopyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYWFSEXIYBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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